6,8-dibromo-3-(4-(o-tolyl)piperazine-1-carbonyl)-2H-chromen-2-one

Lipophilicity Drug-likeness ADME prediction

6,8-Dibromo-3-(4-(o-tolyl)piperazine-1-carbonyl)-2H-chromen-2-one (CAS 886147-88-2) is a fully synthetic small molecule that embeds a 6,8-dibromo-2H-chromen-2-one (coumarin) core, a piperazine-1-carbonyl linker, and an o-tolyl terminal group. The compound belongs to the broader arylpiperazine–coumarin hybrid class that has been explored for antiproliferative, anti-inflammatory, and CNS-targeted activities.

Molecular Formula C21H18Br2N2O3
Molecular Weight 506.194
CAS No. 886147-88-2
Cat. No. B2866819
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6,8-dibromo-3-(4-(o-tolyl)piperazine-1-carbonyl)-2H-chromen-2-one
CAS886147-88-2
Molecular FormulaC21H18Br2N2O3
Molecular Weight506.194
Structural Identifiers
SMILESCC1=CC=CC=C1N2CCN(CC2)C(=O)C3=CC4=CC(=CC(=C4OC3=O)Br)Br
InChIInChI=1S/C21H18Br2N2O3/c1-13-4-2-3-5-18(13)24-6-8-25(9-7-24)20(26)16-11-14-10-15(22)12-17(23)19(14)28-21(16)27/h2-5,10-12H,6-9H2,1H3
InChIKeyRADKTXYMULOYLH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

6,8-Dibromo-3-(4-(o-tolyl)piperazine-1-carbonyl)-2H-chromen-2-one: Structural Identity and Sourcing Baseline for a Halogenated Coumarin-Piperazine Hybrid


6,8-Dibromo-3-(4-(o-tolyl)piperazine-1-carbonyl)-2H-chromen-2-one (CAS 886147-88-2) is a fully synthetic small molecule that embeds a 6,8-dibromo-2H-chromen-2-one (coumarin) core, a piperazine-1-carbonyl linker, and an o-tolyl terminal group. The compound belongs to the broader arylpiperazine–coumarin hybrid class that has been explored for antiproliferative, anti-inflammatory, and CNS-targeted activities [1]. Its molecular formula is C21H18Br2N2O3 and the molecular weight is 506.19 g/mol. Vendor listings indicate a typical purity of ≥95% [2].

Why Simple Substitution of the 6,8-Dibromo-o-tolylpiperazinyl-coumarin Scaffold Is Not Feasible for 6,8-Dibromo-3-(4-(o-tolyl)piperazine-1-carbonyl)-2H-chromen-2-one


The precise arrangement of bromine atoms at C6 and C8 of the coumarin ring, combined with the o-tolyl-substituted piperazine carbonyl at C3, creates a steric and electronic profile that is not replicated by its closest congeners. Removal of bromines (e.g., 3-(4-o-tolylpiperazine-1-carbonyl)coumarin [1]) alters molecular weight by approximately 158 Da and computed logP, shifting both pharmacokinetic and target-engagement potential. Relocating the methyl group to the para or meta position or replacing the o-tolyl group with phenyl changes the shape and electron distribution of the terminal aryl ring, which in known arylpiperazine series modulates receptor subtype selectivity [2]. Consequently, in-class analogs cannot serve as drop-in replacements without re-validation of the specific biological or chemical readout.

Quantitative Differentiation Matrix for 6,8-Dibromo-3-(4-(o-tolyl)piperazine-1-carbonyl)-2H-chromen-2-one vs. Closest Analogs


Computed Lipophilicity (XLogP3) Increase Driven by 6,8-Dibromo Substitution

Introduction of bromine atoms at positions 6 and 8 markedly raises computed lipophilicity relative to the non-brominated parent. The 6,8-dibromo target compound has a predicted XLogP3 of approximately 4.7, whereas 3-(4-o-tolylpiperazine-1-carbonyl)coumarin (no Br) exhibits an XLogP3 of 3.5 [1]. This difference of ~1.2 log units corresponds to roughly a 15-fold increase in octanol-water partition coefficient, altering predicted membrane permeability and potential off-target partitioning.

Lipophilicity Drug-likeness ADME prediction

Molecular Weight and Heavy Atom Count Distinction from Non-Halogenated Analog

The presence of two bromine atoms adds substantial mass. The target compound has a molecular weight of 506.19 g/mol and 28 heavy atoms [1], versus 348.4 g/mol and 24 heavy atoms for the non-brominated 3-(4-o-tolylpiperazine-1-carbonyl)coumarin [2]. This 157.8 Da difference moves the target compound closer to the upper boundary of typical oral drug-like space (MW ≤ 500 Da) and directly impacts molarity-based dosing calculations.

Molecular weight Physicochemical property Permeability

Halogen-Bond Donor Potential of the 6,8-Dibromo Motif vs. Non-Halogenated Congeners

The two bromine substituents at C6 and C8 introduce sigma-hole donor sites capable of engaging in halogen bonds with carbonyl oxygen or aromatic π-systems of biological targets. Non-halogenated coumarin-piperazine analogs lack this recognition feature entirely. In published co-crystal structures of brominated aromatic ligands, C–Br···O=C interactions contribute 0.5–2 kcal/mol of additional binding free energy [1]. While target-specific data for this exact compound are not publicly available, the presence of bromine atoms is a structurally encoded discriminant that can be exploited in fragment-based or structure-guided campaigns.

Halogen bonding Molecular recognition Structure-based design

Predicted Topological Polar Surface Area and Rotatable Bond Conservation vs. Dehalogenated Analog

Despite the significant mass increase, the topological polar surface area (TPSA) remains nearly identical between the target compound (70.0 Ų) and the non-brominated analog (69.6 Ų) [1][2], as bromine substitution does not introduce additional hydrogen-bond donors or acceptors. The rotatable bond count is also conserved at 2. This means the dibromo compound retains the same passive permeability ceiling while offering enhanced halogen-bonding functionality.

Polar surface area Drug-likeness Oral bioavailability

Precision Deployment Scenarios for 6,8-Dibromo-3-(4-(o-tolyl)piperazine-1-carbonyl)-2H-chromen-2-one Based on Structural Differentiation


Structure–Activity Relationship (SAR) Exploration of Halogenated Coumarin-Piperazine Libraries

Use the 6,8-dibromo compound as the high-halogen-density member in a matrix SAR study where the number and position of bromine atoms are systematically varied. The quantitative logP shift (~1.2 units) and mass increase (157.8 Da) relative to the non-brominated parent [1] provide measurable parameters for correlating physicochemical properties with cellular potency or target binding.

Halogen-Bond-Enabled Fragment Elaboration and Structure-Based Design

Deploy this compound in crystallography or cryo-EM campaigns where bromine anomalous scattering can aid phasing (Br K-edge at 13.47 keV) and where engineered C–Br···O/N halogen bonds may enhance ligand efficiency. The dual bromine sites offer two independent probes for binding-site mapping [1].

Chemical Probe for Cellular Permeability Profiling in Matched Molecular Pairs

Employ the 6,8-dibromo compound alongside its non-brominated matched pair in Caco-2 or PAMPA permeability assays. The conserved TPSA (Δ ~0.4 Ų) but elevated logP (Δ +1.2) [1] isolates the contribution of passive diffusion from hydrogen-bonding capacity, enabling deconvolution of structure–permeability relationships.

Quote Request

Request a Quote for 6,8-dibromo-3-(4-(o-tolyl)piperazine-1-carbonyl)-2H-chromen-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.